molecular formula C15H12N4O2S B3388387 2-{[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]sulfanyl}benzoic acid CAS No. 872319-73-8

2-{[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]sulfanyl}benzoic acid

Cat. No.: B3388387
CAS No.: 872319-73-8
M. Wt: 312.3 g/mol
InChI Key: ZKMNYYRQCYUFRP-UHFFFAOYSA-N
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Description

2-{[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]sulfanyl}benzoic acid is an organic compound that features a tetrazole ring attached to a benzoic acid moiety via a sulfanyl (thioether) linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]sulfanyl}benzoic acid typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized using a involving the reaction of an azide with a nitrile compound under mild conditions.

    Attachment of the Tetrazole to the Benzoic Acid: The tetrazole derivative is then reacted with a benzoic acid derivative that has a suitable leaving group (e.g., a halide) in the presence of a base to form the desired thioether linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group on the benzoic acid moiety (if present) can be reduced to an amine using reducing agents like palladium on carbon with hydrogen.

    Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, particularly at the 5-position, with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon with hydrogen, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alcohols under basic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted tetrazole derivatives.

Scientific Research Applications

2-{[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]sulfanyl}benzoic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as a scaffold for the development of drugs with potential antibacterial, antifungal, and anticancer activities.

    Biological Studies: The compound is studied for its ability to interact with biological targets such as enzymes and receptors.

    Material Science: It can be used in the synthesis of materials with specific electronic or photonic properties.

Comparison with Similar Compounds

Similar Compounds

  • 1-phenyl-1H-tetrazole-5-thiol
  • 2-mercaptobenzoic acid
  • 5-phenyl-1H-tetrazole

Uniqueness

2-{[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]sulfanyl}benzoic acid is unique due to the combination of the tetrazole ring and the benzoic acid moiety linked via a sulfanyl group. This structure provides a unique set of chemical and biological properties that are not found in simpler tetrazole or benzoic acid derivatives. The presence of the tetrazole ring enhances its ability to interact with biological targets, while the benzoic acid moiety can participate in additional chemical reactions, making it a versatile compound for various applications.

Properties

IUPAC Name

2-[(1-phenyltetrazol-5-yl)methylsulfanyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O2S/c20-15(21)12-8-4-5-9-13(12)22-10-14-16-17-18-19(14)11-6-2-1-3-7-11/h1-9H,10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKMNYYRQCYUFRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)CSC3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]sulfanyl}benzoic acid
Reactant of Route 2
2-{[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]sulfanyl}benzoic acid
Reactant of Route 3
2-{[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]sulfanyl}benzoic acid
Reactant of Route 4
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2-{[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]sulfanyl}benzoic acid
Reactant of Route 5
2-{[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]sulfanyl}benzoic acid
Reactant of Route 6
Reactant of Route 6
2-{[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]sulfanyl}benzoic acid

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